molecular formula C16H15BrF3N3O2S B2497405 1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-46-2

1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B2497405
CAS RN: 478077-46-2
M. Wt: 450.27
InChI Key: UYYHIHUBTAZCKR-UHFFFAOYSA-N
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Description

The synthesis and study of complex molecules like "1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine" play a crucial role in the development of new materials, pharmaceuticals, and understanding chemical interactions. These molecules are often part of broader research into sulfonyl piperazines, a group of compounds known for their versatility in chemical synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of sulfonyl piperazine derivatives often involves multi-step chemical reactions, starting from basic building blocks such as bromophenyl compounds, trifluoromethyl pyridines, and piperazine. For example, derivatives of s-triazine incorporating piperazine moieties have been synthesized through a process that includes reactions like nucleophilic substitution and palladium-catalyzed couplings (Shawish et al., 2021). These methods provide a framework for the synthesis of complex molecules, including the target compound, by adjusting reactants and conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl piperazine derivatives can be elucidated using techniques such as X-ray crystallography, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These analyses reveal the spatial arrangement of atoms, intermolecular interactions, and electronic properties, contributing to a deeper understanding of the compound's chemical behavior and potential reactivity (Kumara et al., 2017).

Scientific Research Applications

Arylpiperazine Derivatives in Scientific Research

Metabolism and Pharmacokinetics : Arylpiperazine derivatives are known for their extensive pre-systemic and systemic metabolism. They undergo CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which distribute extensively in tissues, including the brain. These metabolites have varying affinities for neurotransmitter receptors, contributing to their diverse pharmacological actions. The individual variability in metabolism rates among people taking the same dosage of arylpiperazine derivatives is significant, highlighting the complex pharmacokinetics of these compounds (Caccia, 2007).

Therapeutic Applications and Patent Landscape : Piperazine derivatives have been explored for their therapeutic uses across a range of conditions, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the substitution pattern on the piperazine nucleus has shown to significantly impact the medicinal potential of the resultant molecules. This versatility underscores the broad potential of piperazine-based molecules in drug discovery, with ongoing research exploring new therapeutic avenues (Rathi et al., 2016).

Anti-mycobacterial Activity : Piperazine, as a core structure, has been pivotal in the development of potent anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural diversity of piperazine-containing compounds has facilitated the exploration of various anti-TB molecules, emphasizing the scaffold's importance in medicinal chemistry (Girase et al., 2020).

Cytochrome P450 Isoforms Inhibition : The inhibition of cytochrome P450 isoforms by arylpiperazine derivatives highlights their potential impact on drug-drug interactions and metabolism. Understanding the selectivity and potency of these inhibitors is crucial for predicting metabolic pathways and potential pharmacokinetic challenges in drug development (Khojasteh et al., 2011).

D2-like Receptors Ligand Activity : Arylcycloalkylamines, including phenylpiperidines and piperazines, serve as key pharmacophoric groups in antipsychotic agents, acting on D2-like receptors. The structure-activity relationship of these compounds reveals the influence of arylalkyl substituents on the potency and selectivity of the binding affinity, indicating the therapeutic potential of arylpiperazine derivatives in psychopharmacology (Sikazwe et al., 2009).

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrF3N3O2S/c17-13-2-4-14(5-3-13)26(24,25)23-9-7-22(8-10-23)15-6-1-12(11-21-15)16(18,19)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYHIHUBTAZCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

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